molecular formula C9H11BrFN B1400683 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine CAS No. 1086600-42-1

1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine

Cat. No.: B1400683
CAS No.: 1086600-42-1
M. Wt: 232.09 g/mol
InChI Key: QZNXVMZWDWYTQB-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a dimethylmethanamine group

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.

    Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-4-fluoroaniline.

    Dimethylation: The aniline derivative undergoes a dimethylation reaction using formaldehyde and formic acid or methyl iodide in the presence of a base such as sodium hydroxide.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming a fluorinated amine.

Common Reagents and Conditions:

    Nucleophiles: Ammonia, primary amines, or thiols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

Major Products:

    Substitution Products: Formation of 2-fluoro-4-substituted phenyl-N,N-dimethylmethanamine derivatives.

    Oxidation Products: Formation of N-oxides.

    Reduction Products: Formation of 2-fluoro-N,N-dimethylmethanamine.

Mechanism of Action

The mechanism by which 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate neurotransmitter pathways or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Bromo-4-fluoroaniline: A precursor in the synthesis of 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine.

    4-Bromo-2-fluorophenol: Another fluorinated and brominated phenyl derivative with different functional groups.

    2-Bromo-4-fluorophenylacetonitrile: A compound with similar structural features but different functional groups.

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNXVMZWDWYTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733975
Record name 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086600-42-1
Record name 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 2-bromo-4-fluorobenzaldehyde (5 g, 24.63 mmol), dimethylamine (2 M, 49.26 mL, 98.52 mmol) and acetic acid (8.47 mL, 147.78 mmol) in DCM (50 mL), and stir for 30 min. To this mixture, add sodium triacetoxyborohydride (49.26 mmol, 10.44 g) and stir overnight at RT. Wash with saturated NaHCO3 solution (100 mL), dry with aqueous saturated sodium chloride, and then dry over sodium sulfate. Filter the organics and remove the solvent under reduced pressure to give the title compound as a brownish oil (4.56 g). GCMS m/z 232 [M]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
49.26 mL
Type
reactant
Reaction Step One
Quantity
8.47 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.44 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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